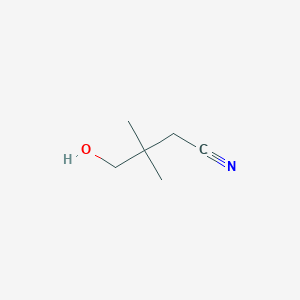

4-Hydroxy-3,3-dimethylbutanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

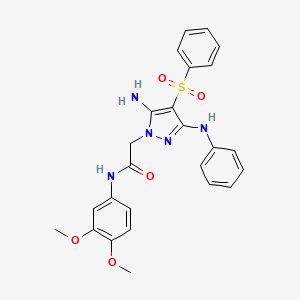

4-Hydroxy-3,3-dimethylbutanenitrile is a chemical compound with the CAS Number: 103804-80-4 . It has a molecular weight of 113.16 and its IUPAC name is 4-hydroxy-3,3-dimethylbutanenitrile . The compound is typically stored at a temperature of 4°C and is in the form of an oil .

Molecular Structure Analysis

The InChI code for 4-Hydroxy-3,3-dimethylbutanenitrile is 1S/C6H11NO/c1-6(2,5-8)3-4-7/h8H,3,5H2,1-2H3 . This compound contains a total of 18 bonds, including 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 triple bond, 1 nitrile (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis

4-Hydroxy-3,3-dimethylbutanenitrile is an oil . and is typically stored at a temperature of 4°C . The compound has a molecular weight of 113.16 .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Complex Organic Compounds

Research indicates that derivatives of 4-Hydroxy-3,3-dimethylbutanenitrile are utilized in the synthesis of complex organic compounds. For instance, the transformation of 4-hydroxy-4-methylpent-2-ynenitrile in the presence of the cyanide ion leads to various organic compounds, highlighting its role in organic synthesis and potential applications in materials science and pharmaceuticals (Mal’kina et al., 2006).

Development of Novel Synthetic Methods

The compound has been involved in new synthetic methodologies, as demonstrated in a study that utilized reactions of chlorides of carboxylic acid functionalized poly(ethylene glycol) with amino derivatives, including 2-amino-2,3-dimethylbutanenitrile, to prepare acylaminonitriles, which were then cyclized and hydrolyzed to give acylamino acids. This showcases the utility of 4-Hydroxy-3,3-dimethylbutanenitrile derivatives in developing new synthetic routes for polymers and bioactive molecules (Sedlák et al., 2008).

Exploration in Organic Chemistry and Catalysis

The compound has been explored in the context of organic chemistry and catalysis, with studies detailing its involvement in cyanohydrin synthesis and subsequent reactions leading to a variety of intermediates and products. This underlines its importance in understanding reaction mechanisms and developing new catalytic processes (Powell et al., 1978).

Contributions to Material Science

Derivatives of 4-Hydroxy-3,3-dimethylbutanenitrile have been implicated in the synthesis of materials with potential applications in various industries. For example, the noncatalytic annulation of 4-hydroxy-4-methylpent-2-ynenitrile to produce specific compounds demonstrates its role in creating novel materials with unique properties (Oparina et al., 2018).

Safety and Hazards

The safety information for 4-Hydroxy-3,3-dimethylbutanenitrile indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition .

Propiedades

IUPAC Name |

4-hydroxy-3,3-dimethylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2,5-8)3-4-7/h8H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZJJGQWYLALSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B2818871.png)

![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818880.png)

![Methyl 1-benzyl-5-[2-(methoxycarbonyl)phenyl]-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2818883.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2818890.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2818891.png)

![4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2818892.png)